7,8-Dihydro-L-biopterin-d3

Catalog No.
S885658
CAS No.
1217782-44-9
M.F
C9H13N5O3
M. Wt
242.253
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8-Dihydro-L-biopterin-d3

CAS Number

1217782-44-9

Product Name

7,8-Dihydro-L-biopterin-d3

IUPAC Name

2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one

Molecular Formula

C9H13N5O3

Molecular Weight

242.253

InChI

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3

InChI Key

FEMXZDUTFRTWPE-OERXLRDQSA-N

SMILES

CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O

Synonyms

2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-4(3H)-pteridinone; 7,8-Dihydrobiopterin; Dihydrobiopterin; L-erythro-7,8-Dihydrobiopterin; L-erythro-Dihydrobiopterin;

Isotope-Labeled Biopterin Cofactor

7,8-Dihydro-L-biopterin-d3 is a specifically labeled version of 7,8-dihydropterin, a reduced form of the natural cofactor biopterin. The "d3" designation indicates that three deuterium atoms (isotopes of hydrogen) are incorporated into the molecule's structure. This isotopic labeling allows researchers to trace the metabolism and function of biopterin in biological systems using techniques like mass spectrometry [].

Applications in Neurotransmitter Research

Biopterin is a crucial cofactor for enzymes involved in the synthesis of various neurotransmitters, including dopamine, serotonin, and L-DOPA [, ]. 7,8-Dihydro-L-biopterin-d3 can be used to study the role of biopterin in these pathways. By monitoring the incorporation of the labeled biopterin into newly synthesized neurotransmitters, researchers can gain insights into the regulation and efficiency of neurotransmitter production in cells and animal models [].

Potential Therapeutic Implications

Deficiencies in biopterin are associated with neurological disorders such as phenylketonuria (PKU) []. Studying the metabolism of 7,8-Dihydro-L-biopterin-d3 may provide valuable information for developing new therapeutic strategies for these conditions. Researchers can investigate how biopterin levels and metabolism are affected by various interventions, potentially leading to the development of treatments that enhance biopterin availability or function.

7,8-Dihydro-L-biopterin-d3 is a labeled reduced form of biopterin, characterized by its molecular formula C9H13N5O3C_9H_{13}N_5O_3 and a molecular weight of 242.25 g/mol . This compound is an oxidation product of tetrahydrobiopterin, which serves as a vital cofactor in various biological processes, including the synthesis of neurotransmitters such as serotonin and dopamine. The "d3" designation indicates that it contains three deuterium atoms, making it useful for tracing studies in biochemical research .

Typical of pteridine derivatives. These include:

  • Oxidation to Tetrahydrobiopterin: It can be oxidized back to tetrahydrobiopterin under aerobic conditions.
  • Reduction Reactions: It can serve as a substrate for enzymes that reduce other compounds, playing a role in redox reactions within biological systems.
  • Complex Formation: The compound can form complexes with metal ions, which may influence its biological activity and stability .

7,8-Dihydro-L-biopterin-d3 exhibits significant biological activity due to its role as a cofactor. Its functions include:

  • Neurotransmitter Synthesis: It is crucial for the biosynthesis of catecholamines and serotonin, impacting mood regulation and cognitive functions.
  • Nitric Oxide Production: It plays a role in the synthesis of nitric oxide, a vital signaling molecule in various physiological processes.
  • Antioxidant Properties: The compound has been noted for its potential antioxidant effects, which may protect cells from oxidative stress .

Several methods exist for synthesizing 7,8-Dihydro-L-biopterin-d3:

  • Chemical Synthesis: This involves multi-step organic reactions starting from simpler pteridine derivatives. Key steps include selective hydrogenation and deuteration.
  • Biotechnological Approaches: Enzymatic methods using specific enzymes that catalyze the reduction of biopterin can yield this compound with high specificity and yield.
  • Isotope Exchange Reactions: These reactions introduce deuterium into the molecule through exchange with hydrogen in appropriate solvents under controlled conditions .

7,8-Dihydro-L-biopterin-d3 has various applications across different fields:

  • Research Tool: It is widely used in biochemical research as a tracer to study metabolic pathways involving biopterins and neurotransmitter synthesis.
  • Pharmaceutical Development: The compound aids in the development of drugs targeting neurological disorders by providing insights into biopterin metabolism.
  • Diagnostic

Studies on 7,8-Dihydro-L-biopterin-d3 have revealed several interactions:

  • Enzyme Interactions: The compound interacts with various enzymes involved in neurotransmitter synthesis and nitric oxide production, influencing their activity.
  • Metal Ion Binding: It has been shown to bind with metal ions like zinc and copper, which can modulate its biological activity and stability .
  • Cellular Uptake Mechanisms: Research indicates that it may utilize specific transport mechanisms for cellular uptake, impacting its efficacy as a therapeutic agent .

Several compounds are structurally similar to 7,8-Dihydro-L-biopterin-d3. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
BiopterinC9H11N5O3Precursor to 7,8-Dihydro-L-biopterin-d3
TetrahydrobiopterinC9H14N4O3Fully reduced form; more stable than dihydro form
6-(1-Hydroxyethyl)-5-methylpyrimidineC10H12N4O4Different structural backbone; not a pteridine
7-BiopterinC9H11N5O3Similar function but different oxidation state

The uniqueness of 7,8-Dihydro-L-biopterin-d3 lies in its specific reduction at positions 7 and 8 of the pteridine ring, which influences its biochemical properties and applications compared to other related compounds .

XLogP3

-2.2

Dates

Modify: 2024-04-14

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